Cas no 15332-60-2 (3,4-Xylidine, a4,a4'-(tetramethylenedinitrilo)bis[N,N-bis(2-chloroethyl)-(8CI))
15332-60-2 structure
Product Name:3,4-Xylidine, a4,a4'-(tetramethylenedinitrilo)bis[N,N-bis(2-chloroethyl)-(8CI)
CAS No:15332-60-2
MF:C3H2BrN3O3
MW:207.970279216766
CID:194612
PubChem ID:84798
Update Time:2025-04-19
3,4-Xylidine, a4,a4'-(tetramethylenedinitrilo)bis[N,N-bis(2-chloroethyl)-(8CI) Chemical and Physical Properties
Names and Identifiers
-
- 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo-
- SCHEMBL909781
- Bromisocyanursaure
- EINECS 239-168-7
- 15114-35-9
- 15332-60-2
- NS00051379
- 1-Bromo-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
- 1-bromo-1,3,5-triazinane-2,4,6-trione
- Monobromocyanuric acid
- DTXSID4065860
- 3,4-Xylidine, a4,a4'-(tetramethylenedinitrilo)bis[N,N-bis(2-chloroethyl)-(8CI)
-
- Inchi: 1S/C3H2BrN3O3/c4-7-2(9)5-1(8)6-3(7)10/h(H2,5,6,8,9,10)
- InChI Key: MWSLLEWOGABAFW-UHFFFAOYSA-N
- SMILES: BrN1C(NC(NC1=O)=O)=O
Computed Properties
- Exact Mass: 570.18554
- Monoisotopic Mass: 206.92795g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 78.5Ų
Experimental Properties
- PSA: 31.2
- LogP: 7.18960
3,4-Xylidine, a4,a4'-(tetramethylenedinitrilo)bis[N,N-bis(2-chloroethyl)-(8CI) Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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